molecular formula C14H23BO4 B2938907 Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate CAS No. 1449662-73-0

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate

Cat. No.: B2938907
CAS No.: 1449662-73-0
M. Wt: 266.14
InChI Key: NQDQOMMNFDVLDG-UHFFFAOYSA-N
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Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is a boronic ester featuring a cyclopentene ring substituted with a pinacol boronate group and an ethyl ester. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex carbocycles and heterocycles in pharmaceuticals and materials science . Its strained cyclopentene ring enhances reactivity in transition-metal-catalyzed processes, while the ethyl ester group provides solubility and stability for synthetic manipulation.

Properties

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-6-17-12(16)10-7-8-11(9-10)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDQOMMNFDVLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449662-73-0
Record name ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate
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Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Industry: It finds applications in the production of materials, such as polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which facilitates the transfer of the boronic acid group to the organic substrate, resulting in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The palladium catalyst forms a complex with the boronic acid, which then reacts with the organic substrate.

  • Pathways: The reactions typically follow the Suzuki-Miyaura cross-coupling pathway, leading to the formation of biaryl compounds.

Comparison with Similar Compounds

Cyclohexene Derivatives
Compound Name Structure Key Differences Reactivity/Applications
Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-ene-1-carboxylate Cyclohexene ring Larger ring size reduces steric strain compared to cyclopentene. Slower coupling kinetics in Suzuki reactions due to lower ring strain; used in flexible intermediates for macrocyclic drugs.
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-ene-1-carboxylate Methyl ester Methyl ester reduces steric bulk but lowers solubility in polar solvents. Preferred for solid-phase synthesis where minimal steric hindrance is critical.
Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-1-ene-1-carboxylate Cyclohexene with exo-ester Exocyclic ester alters electronic distribution of the boron group. Enhanced regioselectivity in allylic borylation reactions .

Data Highlights :

  • Cyclohexene derivatives exhibit 60–72% structural similarity to the target compound .
  • Cyclopentene derivatives demonstrate 10–15% faster reaction rates in Pd-catalyzed couplings due to ring strain .
Heterocyclic Derivatives
Compound Name Structure Key Differences Reactivity/Applications
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophene-3-carboxylate Thiophene core Sulfur atom increases electron-withdrawing effects. Used in conductive polymer synthesis; boron group stabilizes radical intermediates .
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-3-carboxylate Pyrazole ring Nitrogen atoms enable hydrogen bonding and metal coordination. Key intermediate in kinase inhibitor development .

Data Highlights :

  • Thiophene derivatives show 0.59 similarity scores, indicating distinct electronic properties .
Acrylate and Oxetane Derivatives
Compound Name Structure Key Differences Reactivity/Applications
(E)-Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Acrylate Conjugated acrylate Extended π-system enables Michael addition and polymerization. Used in photoactive materials and as a dienophile in Diels-Alder reactions .
3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-3-Oxetanecarboxylic Acid Ethyl Ester Oxetane ring Four-membered oxetane enhances metabolic stability in APIs. Applied in protease inhibitor scaffolds for improved pharmacokinetics .

Data Highlights :

  • Acrylate derivatives exhibit higher electrophilicity (Hammett σ+ = 0.78) compared to cyclopentene analogs .
  • Oxetane-containing compounds are 20–30% more stable under acidic conditions than cyclopentene derivatives .

Biological Activity

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is a boronic acid derivative with significant potential in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cyclopentene ring and a dioxaborolane moiety. The biological activity of this compound is of interest, particularly in the context of its utility in cross-coupling reactions and potential therapeutic applications.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C11H19BO4
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1009307-13-4

Physical Properties

PropertyValue
Purity98%
Boiling PointNot available
H-bond Acceptors4
Rotatable Bonds4

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known to interact with biological molecules through covalent bonding with diols and can modulate various biochemical pathways.

Potential Applications:

  • Cancer Therapy : Boronic acids have been studied for their ability to inhibit proteasome activity and thus induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against certain cancer types.
  • HSP90 Inhibition : Research indicates that compounds similar to this one may inhibit HSP90 (Heat Shock Protein 90), a molecular chaperone involved in cancer cell survival and proliferation . By inhibiting HSP90, these compounds can disrupt the stability of client proteins that are critical for tumor growth.

Case Studies and Research Findings

  • HSP90 Inhibitors : A study highlighted the potential of boronic acid derivatives in targeting HSP90. Compounds that bind to the N-terminal ATP-binding site of HSP90 showed promising anti-tumor activity without significant toxicity .
  • Cross-Coupling Reactions : this compound has been utilized in various cross-coupling reactions to synthesize complex organic molecules. Its reactivity is attributed to the presence of the dioxaborolane group which facilitates nucleophilic attacks.

Toxicological Profile

Preliminary data suggests that this compound may cause skin and eye irritation upon contact . Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves introducing the dioxaborolane group into a cyclopentene scaffold using palladium-catalyzed borylation. Key steps include:

  • Protecting Group Strategy : Use pinacol boronic esters to stabilize the boronate moiety during synthesis .
  • Catalytic System : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous solvents (THF or dioxane) under inert atmospheres .
  • Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours. Monitor progress via TLC or GC-MS.
    Efficiency Tips : Pre-activate boronic esters with bases (K₂CO₃) to enhance coupling yields .

Basic: How should researchers characterize this compound to confirm purity and structural integrity?

Answer:
Employ a multi-technique approach:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the cyclopentene backbone and dioxaborolane group. Look for characteristic peaks: ~1.3 ppm (tetramethyl groups) and 4.1–4.3 ppm (ethyl ester) .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺.
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in hexane/ethyl acetate) and refine using SHELXL .

Advanced: How can computational models (e.g., DFT) resolve discrepancies between predicted and experimental reactivity data?

Answer:
Discrepancies often arise from solvation effects or transition-state approximations. Mitigation strategies:

  • Parameter Adjustment : Include implicit solvent models (e.g., PCM for THF) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) .
  • Molecular Dynamics (MD) : Simulate reaction trajectories to account for steric hindrance from the cyclopentene ring .
  • Benchmarking : Cross-validate with experimental kinetic data (e.g., rate constants from NMR monitoring) .

Advanced: What catalytic systems are optimal for cross-coupling reactions involving this compound?

Answer:
Design considerations for Suzuki-Miyaura coupling:

  • Ligand Selection : Bulky ligands (SPhos, DavePhos) improve steric control, reducing homocoupling byproducts .
  • Solvent Effects : Use polar aprotic solvents (DMF, NMP) for electron-deficient aryl halides.
  • Additives : Add KF or CsF to enhance transmetallation efficiency .
    Case Study : Coupling with aryl bromides achieved 85–92% yield using Pd(OAc)₂/SPhos in toluene/water (3:1) at 90°C .

Basic: What storage and handling protocols prevent degradation of this compound?

Answer:

  • Storage : Store under argon at –20°C in amber vials to avoid moisture and light-induced decomposition .
  • Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (molecular sieves) and glassware.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 48 hours) monitored by HPLC .

Advanced: How do stereoelectronic effects of the dioxaborolane group influence reactivity in transition-metal catalysis?

Answer:
The dioxaborolane group’s sp²-hybridized boron atom facilitates π-backbonding with Pd catalysts, stabilizing intermediates. Key factors:

  • Electron-Withdrawing Effect : The ester group enhances electrophilicity at boron, accelerating transmetallation .
  • Steric Profile : The tetramethyl substituents shield boron, reducing unwanted side reactions (e.g., protodeboronation) .
    Experimental Validation : X-ray analysis reveals bond angles (B–O: ~1.36 Å) critical for transition-state geometry .

Advanced: How to troubleshoot low yields in cross-coupling reactions using this compound?

Answer:
Systematically address common issues:

  • Oxygen Sensitivity : Ensure rigorous degassing of solvents and inert atmosphere .
  • Substrate Purity : Pre-purify aryl halides via column chromatography.
  • Catalyst Poisoning : Add chelating agents (e.g., EDTA) to sequester trace metals .
    Case Study : Replacing PdCl₂ with Pd₂(dba)₃ increased yields from 55% to 82% in aryl chloride couplings .

Advanced: What strategies validate the compound’s stereochemistry in asymmetric synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra .
  • Crystallographic Analysis : Solve crystal structures with SHELXL to assign absolute configurations .

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